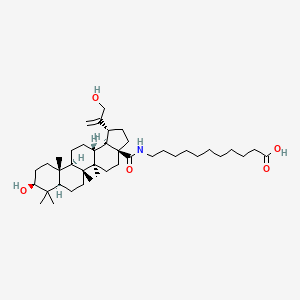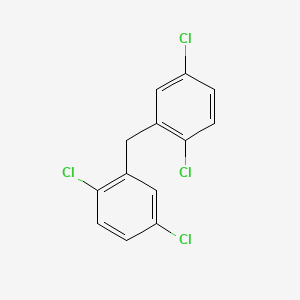
1,1'-Methanediylbis(2,5-dichlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 121778 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound has been studied extensively for its role in biological processes and its potential therapeutic uses.
Méthodes De Préparation
The synthesis of NSC 121778 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the formation of key intermediates, which are then converted into the final product through a series of chemical reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
NSC 121778 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
NSC 121778 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 121778 is being investigated for its potential to treat various diseases, including cancer. In industry, it is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of NSC 121778 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which NSC 121778 is used.
Comparaison Avec Des Composés Similaires
NSC 121778 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that exhibit similar biological activities. By comparing NSC 121778 with these compounds, researchers can better understand its unique properties and potential advantages.
List of Similar Compounds:- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds share some similarities with NSC 121778 but also have distinct differences that make each one unique in its own right.
Propriétés
Numéro CAS |
10541-64-7 |
|---|---|
Formule moléculaire |
C13H8Cl4 |
Poids moléculaire |
306.0 g/mol |
Nom IUPAC |
1,4-dichloro-2-[(2,5-dichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7H,5H2 |
Clé InChI |
JHQUTSDSPDPQCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


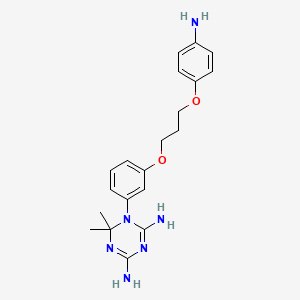
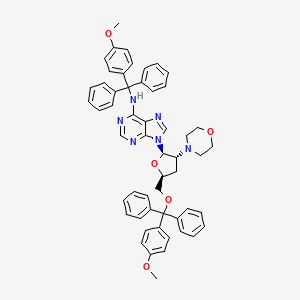
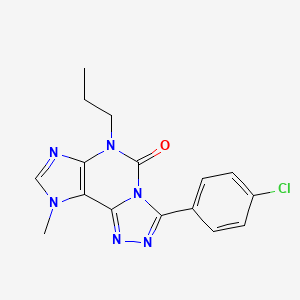
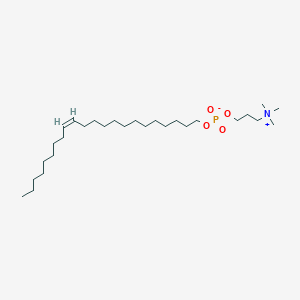

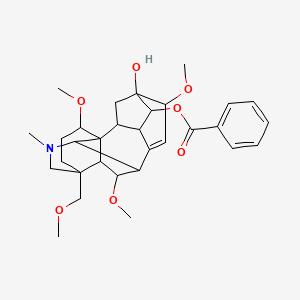
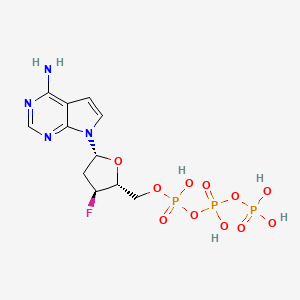

![4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione](/img/structure/B12787629.png)

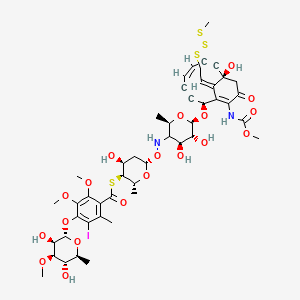

![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
